molecular formula C11H13NO3 B11465032 Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11465032
M. Wt: 207.23 g/mol
InChI Key: XBXOQUNYOXZFJT-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated quinoline core with a keto group at position 2 and a methyl ester at position 2. Its molecular formula is C₁₁H₁₃NO₃, derived from the parent carboxylic acid (C₁₀H₁₁NO₃, MW 193.20 g/mol) by esterification . The compound is synthesized via multicomponent reactions, such as the Hantzsch-type condensation, often catalyzed by transition metals (e.g., ZrOCl₂·8H₂O) or ionic liquids . It serves as a precursor for bioactive derivatives, particularly in anticancer and antimicrobial research, owing to the structural flexibility of the hexahydroquinoline scaffold .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h6H,2-5H2,1H3,(H,12,13)

InChI Key

XBXOQUNYOXZFJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the reaction of cyclohexane-1,3-dione with substituted benzaldehydes and N-arylacetoacetamides in the presence of ammonium acetate under solvent-free conditions at temperatures ranging from 150 to 160°C . This method provides a straightforward and efficient route to the target compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and implementing scalable processes that can be easily adapted to industrial reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding . This interaction can disrupt essential biological pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties Reference
Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate - C₁₁H₁₃NO₃ Not reported Parent compound, moderate polarity
Methyl 2,7,7-trimethyl-5-oxo-4-(4-(phenylsulfonyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (4a) 2,7,7-trimethyl; 4-(phenylsulfonylphenyl); 5-oxo C₂₈H₂₇NO₅S 260–262 Enhanced thermal stability
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate 6-methyl; ethyl ester C₁₃H₁₇NO₃ Not reported Higher lipophilicity vs. methyl
Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate 6,6-dimethyl; ethyl ester C₁₄H₁₉NO₃ Not reported Increased steric hindrance
Propan-2-yl-4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Compound 36) 4-(2-bromophenyl); 2,7,7-trimethyl; isopropyl ester C₂₃H₂₇BrNO₃ Not reported High cardiomyogenic efficacy

Impact of Ester Groups and Substituents

  • Ester Choice : Methyl esters (e.g., parent compound) offer moderate polarity, while ethyl (e.g., CAS 1170812-59-5 ) or isopropyl esters (Compound 36 ) increase lipophilicity, enhancing blood-brain barrier penetration.
  • Substituent Effects :
    • Position 4 : Aromatic groups (e.g., 4-(4-chlorophenyl) in ) improve π-π stacking with biological targets.
    • Position 6 : Methyl or dimethyl groups (e.g., ) enhance steric stability, reducing metabolic degradation.
    • Position 2 : Keto groups are critical for hydrogen bonding; analogs with dioxo groups (e.g., Methyl 2,5-dioxo-..., ) showed reduced bioavailability due to higher polarity.

Biological Activity

Methyl 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a unique hexahydroquinoline structure. The molecular formula is C11H13NO3C_{11}H_{13}NO_3, and it features a carboxylate group that may play a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC11H13NO3C_{11}H_{13}NO_3
Molecular Weight219.23 g/mol
CAS Number1249049-37-3
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives of hexahydroquinoline have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the inherent cytotoxicity of synthesized hexahydroquinoline derivatives against MCF-7 (breast cancer), A-549 (lung cancer), and K562 (leukemia) cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects with IC50 values in the low micromolar range .
    • Specifically, compounds A1 and A2 were noted for their ability to induce apoptosis in drug-resistant cancer cells by blocking P-glycoprotein (P-gp) efflux, a major mechanism of multidrug resistance .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their cytotoxic effects often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation. Flow cytometric analyses revealed that the most effective derivatives led to significant changes in cell cycle distribution and increased apoptotic markers in resistant cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • P-glycoprotein Inhibition : By inhibiting P-glycoprotein activity, these compounds can enhance the accumulation of chemotherapeutic agents within cancer cells.
  • Induction of Apoptosis : Many derivatives have been shown to activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.

Comparative Analysis with Related Compounds

To understand the efficacy of this compound better, it is useful to compare it with similar compounds:

Compound NameAnticancer ActivityMechanism of Action
5-Oxo-Hexahydroquinoline Derivatives High cytotoxicity against MCF-7P-gp inhibition
Tetrahydroquinoline Counterparts Moderate activityApoptosis induction
Methyl 2-oxo-Hexahydroquinoline Derivatives Variable; dependent on substitutionsCell cycle arrest and apoptosis

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